2-(2-fluorophenoxy)-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
Description
This compound features a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and a propylacetamide chain modified with a 2-fluorophenoxy moiety. The dual fluorine substitutions likely enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c22-16-8-6-15(7-9-16)18-10-11-21(28)26(25-18)13-3-12-24-20(27)14-29-19-5-2-1-4-17(19)23/h1-2,4-11H,3,12-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSKLHDCNICFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Fluorophenoxy Group : The presence of fluorine atoms enhances lipophilicity and may affect the binding affinity to biological targets.
- Dihydropyridazin Framework : This moiety is known for its role in various pharmacological activities, including anti-inflammatory and anti-cancer properties.
The molecular formula is CHFNO, and its molecular weight is approximately 368.4 g/mol.
Antiparasitic Activity
Recent studies have indicated that derivatives of compounds similar to This compound exhibit notable activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves disruption of the parasite's metabolic processes, leading to cell death. A study highlighted the importance of substituents on the aromatic rings in enhancing antiplasmodial activity, suggesting that modifications can lead to improved efficacy against resistant strains .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. In vitro studies demonstrated that it could reduce oxidative stress and neuronal cell death in models of neurodegeneration. The mechanism appears to involve modulation of calcium channels and sodium channel blockers, which are critical in neuronal excitability and survival .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
- Fluorination : The introduction of fluorine atoms at specific positions on the phenyl rings significantly enhances biological activity.
- Dihydropyridazin Modifications : Alterations in the dihydropyridazin structure can lead to varied pharmacokinetic profiles, influencing absorption and bioavailability.
Case Studies
- Antimalarial Efficacy : A recent study assessed a series of derivatives based on the compound structure against various Plasmodium strains. Results indicated that compounds with a 4-fluoro substituent displayed superior activity compared to their non-fluorinated analogs .
- Neuroprotection in Animal Models : In a controlled experiment using mice, administration of the compound showed significant reductions in seizure activity when compared to untreated controls. This suggests potential applications in treating epilepsy or other seizure disorders .
Table 1: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its unique structural features that may influence biological interactions.
Anticonvulsant Activity
A series of related compounds have shown promising anticonvulsant properties. For instance, derivatives of 2-(2-fluorophenoxy)phenyl-1,3,4-oxadiazoles were synthesized and screened for their anticonvulsant activities, indicating that modifications to the fluorophenoxy group can enhance efficacy against seizures .
Cancer Research
Recent studies have explored the compound's role in cancer therapy. The presence of the fluorophenyl group may enhance binding affinity to specific targets involved in cancer progression. In vitro studies suggest that modifications in the structure can lead to increased cytotoxicity against various cancer cell lines .
Neuropharmacology
Given its structural similarities to known neuroactive compounds, this compound may exhibit neuroprotective effects. Research indicates that compounds with similar frameworks can modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases .
Targeted Drug Delivery
The design of this compound allows for targeted delivery mechanisms in drug formulation. Its ability to bind selectively to certain proteins could be harnessed for targeted therapy, minimizing side effects associated with conventional chemotherapeutics .
Case Study 1: Anticonvulsant Screening
A study conducted on a series of oxadiazole derivatives demonstrated that modifications in the fluorophenoxy group significantly impacted anticonvulsant activity. Compound 3 from this series exhibited considerable efficacy in both PTZ and MES models, suggesting a mechanism involving benzodiazepine receptors .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that derivatives of the compound showed varying degrees of cytotoxicity. Notably, compounds with enhanced lipophilicity due to fluorine substitutions displayed improved penetration and efficacy against resistant cell lines .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogs derived from the evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid | C₁₂H₉FN₂O₃ | 248.22 | 853318-09-9 | 4-fluorophenyl, acetic acid |
| 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid | C₁₃H₁₄O₆ | 266.25 | 135111-51-2 | 4-chlorophenyl, acetic acid |
| 2-(2-chlorophenyl)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide | C₂₂H₂₂ClN₃O₂ | 395.88 | 1058498-42-2 | 2-chlorophenyl, 4-methylphenyl, propylacetamide |
| 2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid | C₁₇H₁₉NO₄ | 301.35 | EN300-303269 | Naphthalen-1-yl, acetic acid |
Key Observations:
Fluorine vs. Chlorine Substitution :
- The 4-fluorophenyl analog (CAS 853318-09-9) exhibits lower molecular weight (248.22 g/mol) and higher electronegativity compared to the 4-chlorophenyl derivative (266.25 g/mol). Fluorine’s smaller atomic radius may improve steric compatibility in target binding .
- Chlorine’s larger size and polarizability could enhance π-π stacking interactions but may reduce metabolic stability due to slower oxidative cleavage .
The 2-chlorophenyl/4-methylphenyl analog (395.88 g/mol) demonstrates how alkyl and halogen substitutions on the phenyl ring influence molecular weight and steric demands .
Acetamide vs. Acetic Acid Moieties :
- Compounds with acetic acid termini (e.g., CAS 853318-09-9) may exhibit higher solubility in aqueous media compared to acetamide derivatives (e.g., CAS 1058498-42-2), which prioritize membrane permeability .
Physicochemical and Functional Group Comparisons
Notes:
- The target compound’s 2-fluorophenoxy group may reduce cytochrome P450-mediated metabolism compared to non-fluorinated phenoxy analogs .
- The naphthalen-1-yl analog’s bulk likely compromises oral bioavailability due to poor solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
